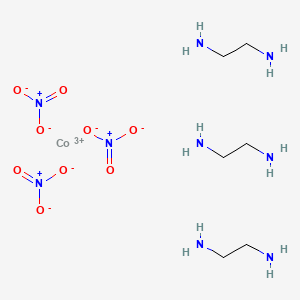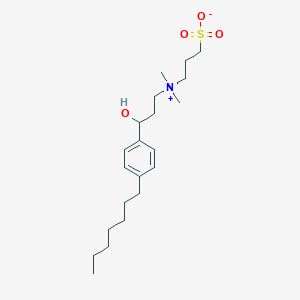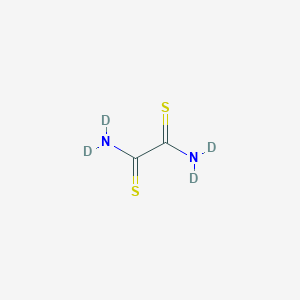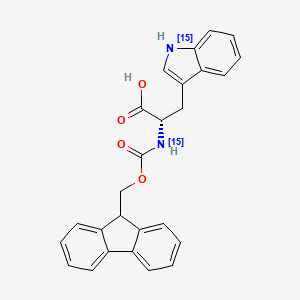
ethane-1,2-diamine;hydrogen sulfate;iron(2+);tetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethane-1,2-diamine;hydrogen sulfate;iron(2+);tetrahydrate is a chemical compound with the molecular formula C2H18FeN2O12S2This compound is characterized by its blue crystalline appearance and its solubility in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of ethane-1,2-diamine;hydrogen sulfate;iron(2+);tetrahydrate involves the reaction of ethylenediamine, sulfuric acid, and ferrous sulfate under controlled conditions. The typical synthetic route includes:
Reaction of Ethylenediamine and Sulfuric Acid: Ethylenediamine is reacted with sulfuric acid to form ethylenediammonium sulfate.
Addition of Ferrous Sulfate: Ferrous sulfate is then added to the reaction mixture to form the desired compound.
Crystallization: The reaction mixture is allowed to crystallize, forming blue crystalline this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Mixing Reactants: Large quantities of ethylenediamine, sulfuric acid, and ferrous sulfate are mixed in a reactor.
Controlled Reaction: The reaction is carried out under controlled temperature and pressure conditions.
Purification and Crystallization: The product is purified and crystallized to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethane-1,2-diamine;hydrogen sulfate;iron(2+);tetrahydrate undergoes various chemical reactions, including:
Oxidation: The iron(2+) in the compound can be oxidized to iron(3+).
Reduction: The compound can also undergo reduction reactions, where iron(3+) is reduced back to iron(2+).
Substitution: The ethylenediamine ligand can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reactions: Ligands such as ammonia, phosphines.
Major Products
Oxidation: Iron(3+) complexes.
Reduction: Iron(2+) complexes.
Substitution: Various coordination complexes depending on the substituting ligand.
Aplicaciones Científicas De Investigación
Ethane-1,2-diamine;hydrogen sulfate;iron(2+);tetrahydrate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry.
Biology: Studied for its potential role in biological systems as a model for iron-containing enzymes.
Medicine: Investigated for its potential therapeutic applications, including as an iron supplement.
Industry: Used in electroplating and as a precursor for other iron-containing compounds
Mecanismo De Acción
The mechanism of action of ethane-1,2-diamine;hydrogen sulfate;iron(2+);tetrahydrate involves its ability to act as a chelating agent. The ethylenediamine ligand binds to the iron(2+) center through its nitrogen atoms, forming a stable complex. This chelation enhances the stability and reactivity of the iron center, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparación Con Compuestos Similares
Ethane-1,2-diamine;hydrogen sulfate;iron(2+);tetrahydrate can be compared with other similar compounds, such as:
Iron(II) sulfate heptahydrate: Similar iron(2+) compound but lacks the ethylenediamine ligand.
Ethylenediamine tetraacetic acid (EDTA) iron(III) complex: Contains ethylenediamine but forms a complex with iron(3+).
Iron(III) ethylenediammonium sulfate tetrahydrate: Similar structure but with iron(3+) instead of iron(2+)
These comparisons highlight the unique properties of this compound, particularly its specific coordination environment and oxidation state.
Propiedades
Fórmula molecular |
C2H18FeN2O12S2 |
|---|---|
Peso molecular |
382.2 g/mol |
Nombre IUPAC |
ethane-1,2-diamine;hydrogen sulfate;iron(2+);tetrahydrate |
InChI |
InChI=1S/C2H8N2.Fe.2H2O4S.4H2O/c3-1-2-4;;2*1-5(2,3)4;;;;/h1-4H2;;2*(H2,1,2,3,4);4*1H2/q;+2;;;;;;/p-2 |
Clave InChI |
GAGUCKQNZZFVCU-UHFFFAOYSA-L |
SMILES canónico |
C(CN)N.O.O.O.O.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(E)-[(Z)-(3-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B12059198.png)
![4-methylbenzenesulfonic acid;trimethyl-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]azanium](/img/structure/B12059199.png)








![(S)-N-Butyl-1-[(S)-2-((E)-2-hydroxybenzylideneamino)-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B12059259.png)



